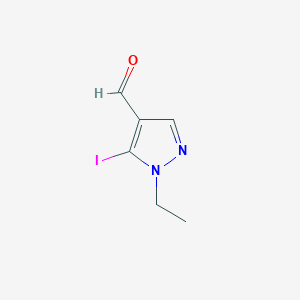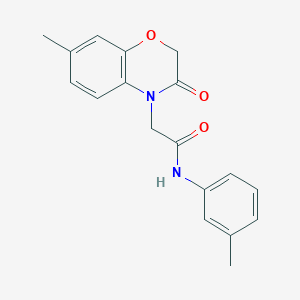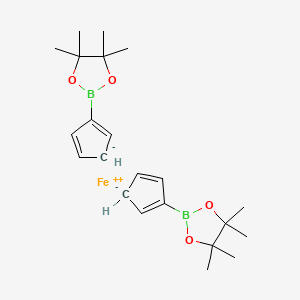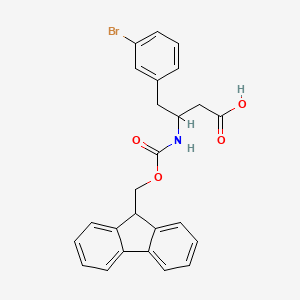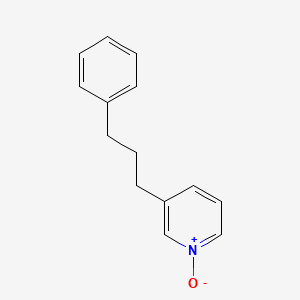
3-(3-Phenylpropyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic organic compound with the molecular formula C14H15NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its role as a ligand in various catalytic processes, particularly in asymmetric epoxidation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpropyl)pyridine 1-oxide typically involves the oxidation of 3-(3-Phenylpropyl)pyridine. Common oxidizing agents used for this transformation include peracids such as peracetic acid and perbenzoic acid . Another method involves the use of a urea-hydrogen peroxide complex or sodium perborate as the oxidizing agent .
Industrial Production Methods
In an industrial setting, the oxidation process can be carried out in a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This method is considered safer and more efficient compared to traditional batch reactors .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Phenylpropyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its parent pyridine derivative.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Peracids, urea-hydrogen peroxide complex, sodium perborate.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as phosphorus oxychloride can be used to introduce substituents at the nitrogen atom.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: 3-(3-Phenylpropyl)pyridine.
Substitution: Chloropyridines when treated with phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
3-(3-Phenylpropyl)pyridine 1-oxide is widely used in scientific research due to its role as a ligand in catalytic processes. It is particularly significant in the asymmetric epoxidation of olefins, such as indene and styrene . The compound stabilizes the catalyst and increases the reaction rate without affecting enantioselectivity . This makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which 3-(3-Phenylpropyl)pyridine 1-oxide exerts its effects involves its role as a ligand in catalytic processes. In the asymmetric epoxidation of indene, the compound stabilizes the manganese salen complex catalyst and facilitates the transport of the oxidant (HOCl) into the organic phase . This increases the reaction rate and ensures high enantioselectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine N-oxide: A simpler N-oxide derivative of pyridine.
4-(3-Phenylpropyl)pyridine N-oxide: A positional isomer with similar properties.
2,3,5-Trimethylpyridine N-oxide: Used as a precursor to the drug omeprazole.
Uniqueness
3-(3-Phenylpropyl)pyridine 1-oxide is unique due to its specific structure, which allows it to act as an effective ligand in catalytic processes. Its ability to stabilize catalysts and increase reaction rates without affecting enantioselectivity sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-oxido-3-(3-phenylpropyl)pyridin-1-ium |
InChI |
InChI=1S/C14H15NO/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9H2 |
InChI-Schlüssel |
GXVPMMFDDIQTDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2=C[N+](=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


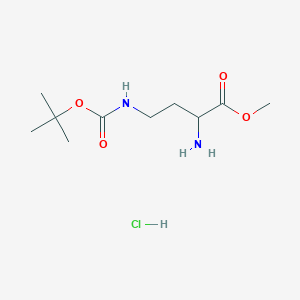
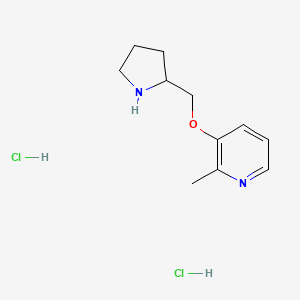
![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
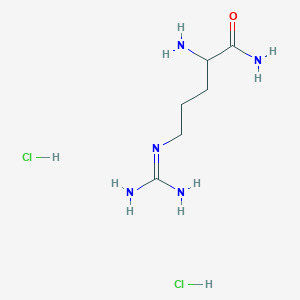
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)



